Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate” is likely to be an organic compound given its composition. It contains functional groups such as amino, methoxyethyl, and carboxylate, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring (pyrrolo[3,2-b]quinoxaline). The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the amino, methoxyethyl, and carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amino and carboxylate would likely make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoxaline derivatives, including those related to Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate, have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of mild steel in acidic environments. The studies highlight the role of chemical interactions between the inhibitors and the metal surface, suggesting a combination of physisorption and chemisorption mechanisms (Olasunkanmi et al., 2016).
Antituberculosis Activity
Quinoxaline-2-carboxylate 1,4-dioxide derivatives, closely related to the chemical , have been synthesized and evaluated for their antituberculosis activity. These studies have found that certain substituents on the quinoxaline nucleus significantly affect the compounds' efficacy against Mycobacterium tuberculosis. The activity of these compounds depends greatly on the substituents in the carboxylate group, with some derivatives showing promising antitubercular activity, including activity in macrophages (Jaso et al., 2005).
Synthesis and Biological Evaluation of Derivatives
Research has also been conducted on the synthesis of quinoxaline-based derivatives for biological evaluation. These studies involve the synthesis of various quinoline derivatives and their evaluation for antimicrobial and anti-inflammatory properties. The studies highlight the versatility of the quinoxaline core in medicinal chemistry and its potential in the development of new therapeutic agents (Khokra et al., 2015).
Catalysis and Synthetic Applications
Quinoxaline derivatives have been explored in the field of catalysis, particularly in asymmetric hydrogenation of functionalized alkenes. Research in this area demonstrates the utility of quinoxaline-based ligands in synthesizing chiral pharmaceutical ingredients, suggesting a broad application in synthetic organic chemistry (Imamoto et al., 2012).
Drug Discovery and Development
In the pharmaceutical industry, quinoxaline derivatives are being investigated for their potential as drug candidates. They have been studied for their binding affinities to various receptors and have shown a range of intrinsic efficacies. This research points to the potential of quinoxaline derivatives in the development of new drugs for treating various disorders, including neuropsychiatric and neurological disorders (Li et al., 2014).
Propiedades
IUPAC Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-11(2)25-18(23)14-15-17(22(16(14)19)9-10-24-3)21-13-8-6-5-7-12(13)20-15/h5-8,11H,4,9-10,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSQKFLPIIRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.